molecular formula C13H16N4O2 B10862387 4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine

4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine

Cat. No.: B10862387
M. Wt: 260.29 g/mol
InChI Key: YUYSOORXLXEGTN-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two methoxy groups and a phenylethylamine moiety attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxy-1,3,5-triazine and 2-phenylethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents used in the synthesis include ethanol, methanol, or acetonitrile.

    Catalysts: Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups or the phenylethylamine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethoxy-1,3,5-triazine: Lacks the phenylethylamine moiety.

    2-phenylethylamine: Lacks the triazine ring structure.

    4,6-dimethoxy-N-(2-methylphenyl)-1,3,5-triazin-2-amine: Similar structure with a methylphenyl group instead of phenylethyl.

Uniqueness

4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine is unique due to the combination of the triazine ring, methoxy groups, and phenylethylamine moiety

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

4,6-dimethoxy-N-(2-phenylethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H16N4O2/c1-18-12-15-11(16-13(17-12)19-2)14-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15,16,17)

InChI Key

YUYSOORXLXEGTN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NCCC2=CC=CC=C2)OC

Origin of Product

United States

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